Tert-butyl 2,2-diphenylacetate
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Overview
Description
Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester, also known as tert-butyl 2,2-diphenylacetate, is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its ester functional group, which is derived from benzeneacetic acid and tert-butyl alcohol. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester typically involves the esterification of benzeneacetic acid with tert-butyl alcohol. One common method is the Fischer esterification, which involves reacting benzeneacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process by maintaining consistent reaction conditions and improving scalability .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzeneacetic acid and tert-butyl alcohol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Benzeneacetic acid and tert-butyl alcohol.
Reduction: Benzeneacetic alcohol.
Substitution: Various substituted benzeneacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of benzeneacetic acid and tert-butyl alcohol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the tert-butyl ester group.
Benzeneacetic acid, a-methyl-, 1,1-dimethylethyl ester: Similar ester structure but with a methyl group instead of a phenyl group.
Benzeneacetic acid, a-hydroxy-a-phenyl-, 1,1-dimethylethyl ester: Contains a hydroxyl group in addition to the ester group.
Uniqueness
Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Properties
CAS No. |
5350-81-2 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
tert-butyl 2,2-diphenylacetate |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)20-17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
HPPHTROHWKIVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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